1-(2,4-Dimethoxybenzyl)urea

Medicinal Chemistry Synthetic Intermediate Procurement Economics

1-(2,4-Dimethoxybenzyl)urea (CAS 296277-76-4) is a substituted urea derivative characterized by a 2,4-dimethoxybenzyl substituent attached to the urea nitrogen. Its molecular formula is C10H14N2O3 with a molecular weight of 210.23 g/mol, and it is typically supplied as a solid with a purity of 95%.

Molecular Formula C10H14N2O3
Molecular Weight 210.233
CAS No. 296277-76-4
Cat. No. B2976933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethoxybenzyl)urea
CAS296277-76-4
Molecular FormulaC10H14N2O3
Molecular Weight210.233
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CNC(=O)N)OC
InChIInChI=1S/C10H14N2O3/c1-14-8-4-3-7(6-12-10(11)13)9(5-8)15-2/h3-5H,6H2,1-2H3,(H3,11,12,13)
InChIKeyHNAHGDZAQREPAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,4-Dimethoxybenzyl)urea (CAS 296277-76-4): Core Physicochemical and Application Profile for Research Procurement


1-(2,4-Dimethoxybenzyl)urea (CAS 296277-76-4) is a substituted urea derivative characterized by a 2,4-dimethoxybenzyl substituent attached to the urea nitrogen [1]. Its molecular formula is C10H14N2O3 with a molecular weight of 210.23 g/mol, and it is typically supplied as a solid with a purity of 95% . The compound is a versatile small molecule scaffold and a known intermediate in the synthesis of sorafenib analogues and other benzyl urea-based anticancer agents [2]. Its 2,4-dimethoxy substitution pattern imparts unique electronic properties that influence its reactivity and utility in medicinal chemistry and supramolecular applications [1][3].

Why 1-(2,4-Dimethoxybenzyl)urea (CAS 296277-76-4) Cannot Be Replaced by Other Dimethoxybenzyl Urea Regioisomers


Simple replacement of 1-(2,4-dimethoxybenzyl)urea with its regioisomer, 1-(3,4-dimethoxybenzyl)urea (CAS 65609-19-0), is not supported by available data and is likely to result in significant differences in both experimental outcomes and procurement economics. The 2,4-dimethoxy substitution pattern imparts distinct electronic properties and reactivity profiles compared to the 3,4-isomer, influencing its role as a synthetic intermediate and its behavior in biological systems [1]. Critically, 1-(2,4-dimethoxybenzyl)urea is specifically associated with the synthesis of sorafenib analogues, a key class of anticancer agents, whereas the 3,4-isomer is not prominently cited in this context . Furthermore, a direct comparison of procurement costs reveals that the 2,4-isomer is substantially more economical, making it the fiscally responsible choice for research programs requiring scalable quantities [2]. These differences underscore the necessity of specifying the exact CAS number to ensure experimental reproducibility and budget adherence.

Quantitative Differentiation of 1-(2,4-Dimethoxybenzyl)urea (CAS 296277-76-4) Versus Close Analogs


Regioisomeric Comparison: 2,4- vs 3,4-Dimethoxybenzyl Urea Procurement Cost Analysis

A direct price comparison between the target compound, 1-(2,4-dimethoxybenzyl)urea, and its common regioisomer, 1-(3,4-dimethoxybenzyl)urea, reveals a significant difference in procurement cost [1]. The 2,4-isomer is available at a much lower price point per unit mass, offering a clear economic advantage for research programs requiring substantial quantities of this benzyl urea scaffold [1].

Medicinal Chemistry Synthetic Intermediate Procurement Economics

Synthetic Utility: Documented Role as a Sorafenib Intermediate

1-(2,4-Dimethoxybenzyl)urea is explicitly identified as a 'sorafenib intermediate' . Sorafenib is a clinically approved multikinase inhibitor used in the treatment of several cancers. Benzyl urea analogues of sorafenib, synthesized from related intermediates, have demonstrated potent in vitro antitumor activity, with some compounds achieving IC50 values comparable to or better than sorafenib itself [1]. This establishes a clear, application-specific differentiation for the 2,4-isomer that is not documented for the 3,4-isomer [2].

Anticancer Drug Development Synthetic Chemistry Kinase Inhibitors

Electronic and Reactivity Profile: The 2,4-Dimethoxybenzyl Moiety as a Protecting Group

The 2,4-dimethoxybenzyl (DMB) group, which defines the compound's structure, is a well-established protecting group in peptide and organic synthesis, known for its unique electronic properties and ease of cleavage under mild conditions [1]. This reactivity is distinct from that of the 3,4-isomer, which is more commonly referenced as a simple intermediate . While direct head-to-head data for the urea derivatives is limited, the class-level behavior of the DMB group in synthetic chemistry provides a clear differentiation for researchers designing synthetic routes that require this specific protecting group strategy.

Organic Synthesis Protecting Groups Medicinal Chemistry

Physical Property Comparison: Melting Point as a Quality Control and Formulation Differentiator

The reported melting point for 1-(2,4-dimethoxybenzyl)urea is 162 °C (from ethanol/water) . This is a distinct physical property that can be used for identity verification and quality control. While the 3,4-isomer is also a solid, its melting point is not as widely reported, limiting its use as a comparable benchmark . The defined melting point of the 2,4-isomer provides a verifiable, quantitative parameter for confirming compound identity and purity upon receipt, which is a critical step in ensuring experimental reproducibility.

Quality Control Formulation Science Solid-State Chemistry

Solubility Profile: Predicted LogP and Its Implications for Solvent Selection

The predicted LogP for 1-(2,4-dimethoxybenzyl)urea is 0.27 . This calculated lipophilicity value provides a basis for anticipating its behavior in biological systems and its solubility in various organic solvents. The 2,4-dimethoxybenzyl group is noted to enhance solubility in organic solvents, facilitating its use in reactions requiring polar intermediates [1]. This quantitative descriptor supports the rational selection of solvents for reaction setup and purification, a practical differentiator for synthetic chemists.

Solubility ADME Formulation Development

Optimal Application Scenarios for 1-(2,4-Dimethoxybenzyl)urea (CAS 296277-76-4) Based on Verifiable Evidence


Synthesis of Novel Benzyl Urea-Based Anticancer Agents

For medicinal chemistry programs focused on developing new kinase inhibitors, particularly those structurally related to sorafenib, 1-(2,4-dimethoxybenzyl)urea serves as a crucial intermediate . Its established role in this context and the documented potent activity of related benzyl urea analogues [1] justify its selection over other dimethoxybenzyl urea regioisomers for SAR studies in this specific therapeutic area.

Large-Scale Medicinal Chemistry Campaigns Requiring Cost-Effective Benzyl Urea Scaffolds

Research groups planning to synthesize and screen a large library of benzyl urea derivatives will benefit from the substantial cost advantage of the 2,4-isomer. As quantified in Section 3, the 2,4-isomer is approximately 219 times less expensive per gram than the 3,4-isomer [2], making it the only fiscally viable option for multi-gram or larger-scale synthesis in academic or early-stage industrial settings.

Development of Synthetic Methodologies Involving 2,4-Dimethoxybenzyl (DMB) Protecting Groups

This compound can be used as a model substrate or a direct precursor in the development of new methods for the installation or removal of the 2,4-dimethoxybenzyl (DMB) protecting group [3]. Its unique electronic and steric properties, which govern the cleavage conditions for the DMB group [3], make it a relevant and practical choice for studies aimed at optimizing or expanding DMB-based protection strategies in organic synthesis.

Analytical Method Development and Quality Control Reference

The well-defined physicochemical properties of 1-(2,4-dimethoxybenzyl)urea, including its melting point of 162 °C and predicted LogP of 0.27 , make it suitable for use as a reference standard in developing and validating analytical methods such as HPLC or LC-MS. Its availability at a standard purity of 95% further supports its use in routine quality control and instrument calibration within a research laboratory.

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